molecular formula C30H20Cl4N8 B096845 Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- CAS No. 18710-95-7

Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-

Cat. No. B096845
CAS RN: 18710-95-7
M. Wt: 634.3 g/mol
InChI Key: XYYCLUIXATVNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- is a heterocyclic compound that has been widely studied for its potential application in various scientific research fields. This compound is synthesized through a multi-step process, and its unique structure makes it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.

Biochemical And Physiological Effects

Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. In animal studies, this compound has been shown to have low toxicity and good bioavailability.

Advantages And Limitations For Lab Experiments

Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- has several advantages and limitations for lab experiments. One advantage is its unique structure, which makes it a promising candidate for further investigation in various scientific research fields. Another advantage is its low toxicity and good bioavailability, which make it a safe compound to work with. However, one limitation is its complex synthesis method, which may limit its availability for some research groups.

Future Directions

There are several future directions for the study of Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-. One direction is the further investigation of its potential application in cancer research, particularly in combination with other anticancer drugs. Another direction is the development of new drugs based on the structure of this compound, with improved pharmacological properties. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as conductive polymers or organic electronics.

Synthesis Methods

The synthesis of Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- involves several steps. The first step involves the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with aniline in the presence of a catalyst. This reaction produces a mono-aniline derivative, which is then further reacted with aniline to produce a di-aniline derivative. The final step involves the reaction of the di-aniline derivative with m-chloronitrobenzene in the presence of a reducing agent to produce the desired compound.

Scientific Research Applications

Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)- has been studied for its potential application in various scientific research fields, including cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

18710-95-7

Product Name

Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-

Molecular Formula

C30H20Cl4N8

Molecular Weight

634.3 g/mol

IUPAC Name

2-N,4-N,6-N,8-N-tetrakis(3-chlorophenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine

InChI

InChI=1S/C30H20Cl4N8/c31-17-5-1-9-21(13-17)35-27-25-26(40-29(41-27)37-23-11-3-7-19(33)15-23)28(36-22-10-2-6-18(32)14-22)42-30(39-25)38-24-12-4-8-20(34)16-24/h1-16H,(H2,35,37,40,41)(H2,36,38,39,42)

InChI Key

XYYCLUIXATVNPW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=NC3=C2N=C(N=C3NC4=CC(=CC=C4)Cl)NC5=CC(=CC=C5)Cl)NC6=CC(=CC=C6)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=NC3=C2N=C(N=C3NC4=CC(=CC=C4)Cl)NC5=CC(=CC=C5)Cl)NC6=CC(=CC=C6)Cl

synonyms

2,4,6,8-Tetrakis(m-chloroanilino)pyrimido[5,4-d]pyrimidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.